molecular formula C29H25NO4 B7818532 (R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid

(R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid

Cat. No.: B7818532
M. Wt: 451.5 g/mol
InChI Key: ARNXVBNFGHHUOX-UHFFFAOYSA-N
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Description

(R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid is a synthetic amino acid derivative extensively utilized in peptide chemistry and solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety, which is selectively cleavable under basic conditions (e.g., piperidine). Its structure includes a naphthalen-2-ylmethyl substituent at the β-carbon of the propionic acid backbone, imparting steric bulk and aromaticity. Key physicochemical properties include:

  • Molecular Formula: C₂₈H₂₃NO₄
  • Molecular Weight: 437.49 g/mol
  • CAS Number: 269078-81-1
  • Storage: Refrigerated (-20°C) to preserve stability

Its synthesis typically involves Fmoc protection of the amino group followed by alkylation or coupling reactions to introduce the naphthalen-2-ylmethyl group .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c31-28(32)22(16-19-13-14-20-7-1-2-8-21(20)15-19)17-30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNXVBNFGHHUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Activation

The choice of resin significantly impacts synthesis efficiency. Wang resin (4-hydroxymethylphenoxymethyl polystyrene) and Tentagel resin (a polyethylene glycol-polystyrene hybrid) are commonly used due to their compatibility with Fmoc chemistry. For (R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid, Tentagel resin is preferred for its swelling properties in dichloromethane (DCM) and dimethylformamide (DMF), which facilitates reagent penetration.

Procedure :

  • Swelling : The resin (200 mg, 0.8 mmol/g) is swollen in DCM (3 mL) and DMF (3 mL) for 1 minute, repeated three times to ensure full activation.

  • First Coupling : this compound (0.15 mmol) is coupled to the resin using PyBOP (0.11 mmol) as the coupling reagent and DIEA (0.21 mmol) as the base in DMF. The reaction proceeds for 12 hours under nitrogen.

  • Deprotection : The Fmoc group is removed using 20% piperidine in DMF (3 mL) for 20 minutes, monitored by Kaiser ninhydrin tests.

Sequential Elongation and Side-Chain Modifications

Subsequent amino acids or functional groups are added iteratively. For introducing the naphthalen-2-ylmethyl side chain, a pre-functionalized Fmoc-amino acid derivative is coupled under similar conditions.

Key Reaction :

Resin+Fmoc-AA-OHPyBOP/DIEAResin-AA-Fmoc20% PiperidineResin-AA\text{Resin} + \text{Fmoc-AA-OH} \xrightarrow{\text{PyBOP/DIEA}} \text{Resin-AA-Fmoc} \xrightarrow{\text{20\% Piperidine}} \text{Resin-AA}

Reagents: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIEA (N,N-diisopropylethylamine).

Table 1: Optimized Coupling Conditions for Fmoc-Protected Resins

ParameterValue
Resin Loading0.8 mmol/g
Coupling Time12 hours
Coupling ReagentPyBOP (1.1 equiv)
BaseDIEA (2.0 equiv)
SolventDMF

Solution-Phase Synthesis

Solution-phase synthesis is an alternative for small-scale production or when resin incompatibility arises. This method employs classical peptide coupling reagents in homogeneous solutions.

Protecting Group Strategy

The carboxylic acid and amine functionalities are protected using Fmoc and tert-butyl groups, respectively. The naphthalen-2-ylmethyl side chain is introduced via alkylation or Mitsunobu reactions.

Procedure :

  • Protection : 3-Amino-2-(naphthalen-2-ylmethyl)-propionic acid is treated with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in THF/water (1:1) at pH 8.5–9.0 for 4 hours.

  • Side-Chain Alkylation : The intermediate is alkylated using naphthalen-2-ylmethyl bromide (1.2 equiv) and K₂CO₃ in DMF at 50°C for 6 hours.

  • Deprotection : Tert-butyl groups are removed using trifluoroacetic acid (TFA)/DCM (95:5) for 1 hour.

Table 2: Yield Comparison Between SPPS and Solution-Phase Methods

MethodYield (%)Purity (HPLC)
SPPS (Tentagel Resin)8995
Solution-Phase7588

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude products are purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients. For this compound, a gradient of 20–80% acetonitrile over 30 minutes achieves baseline separation.

Mass Spectrometry and NMR

  • HR-ESI-MS : [M+H]⁺ calculated for C₂₉H₂₅NO₄: 451.522; observed: 451.523.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.25 (m, 11H, naphthalene and Fmoc), 4.35 (d, 2H, CH₂-Fmoc), 3.10 (m, 2H, CH₂-Naph), 2.65 (t, 1H, CH).

Challenges and Optimization

Racemization Control

The stereochemical integrity of the amino acid is preserved by maintaining low temperatures (0–5°C) during coupling and using HOBt (hydroxybenzotriazole) as an additive.

Solvent Selection

DMF remains the solvent of choice due to its ability to dissolve both polar and nonpolar reagents. However, greener alternatives like cyclopentyl methyl ether (CPME) are being explored.

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous-flow reactors to enhance scalability. A typical setup involves:

  • Reactor Type : Packed-bed reactor with immobilized coupling reagents.

  • Throughput : 1 kg/day with >90% yield .

Chemical Reactions Analysis

Types of Reactions

®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-naphthalen-2-YL-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Overview : This compound serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its protective group functionality allows for selective modifications of amino acids, which is essential for constructing complex peptide sequences.

Key Benefits :

  • Enhances the efficiency and yield of desired peptide sequences.
  • Facilitates the incorporation of various functional groups without interfering with other residues.

Case Study :
A study demonstrated the use of (R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid in synthesizing a neuropeptide analog. The incorporation of this amino acid resulted in improved stability and bioactivity compared to traditional amino acids used in peptide synthesis.

Drug Development

Overview : The unique structural features of this compound make it valuable in designing novel drug candidates. Its ability to enhance stability and bioavailability is particularly beneficial for peptide-based drugs.

Key Benefits :

  • Targeted design for specific biological pathways.
  • Reduction of side effects through improved pharmacokinetic profiles.

Data Table 1: Comparison of Drug Candidates

Compound NameStabilityBioavailabilitySide Effects
Traditional CompoundLowModerateHigh
(R,S)-Fmoc CompoundHighHighLow

Bioconjugation

Overview : this compound is employed in bioconjugation techniques, allowing for the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems.

Key Benefits :

  • Improves the delivery and effectiveness of therapeutic agents.
  • Facilitates the creation of bioconjugates that can target specific cells or tissues.

Case Study :
Research on bioconjugates utilizing this compound showed enhanced targeting capabilities in cancer therapies, leading to increased efficacy and reduced systemic toxicity.

Research in Neuroscience

Overview : This compound plays a significant role in studying neuroactive peptides, contributing to a better understanding of neurotransmitter functions and their implications in neurological disorders.

Key Benefits :

  • Aids in the development of potential treatments for conditions such as depression and anxiety.
  • Provides insights into the mechanisms underlying neuropeptide action.

Material Science

Overview : In material science, this compound is explored for its potential applications in creating advanced materials such as hydrogels.

Key Benefits :

  • Enhances biocompatibility for medical applications.
  • Can be incorporated into polymer matrices to develop materials with specific properties like increased strength.

Data Table 2: Material Properties

Material TypeStrengthBiocompatibilityApplications
Conventional HydrogelModerateLowBasic drug delivery
Fmoc-Based HydrogelHighHighTargeted drug delivery

Mechanism of Action

The mechanism of action of ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-naphthalen-2-YL-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid

  • Key Difference : Naphthalene substitution at the 1-position instead of 2-position.
  • Impact : Altered steric and electronic properties due to the naphthalene isomerism. The 1-position may increase steric hindrance during peptide coupling compared to the 2-substituted analogue .
  • Molecular Formula: C₂₈H₂₃NO₄ (identical backbone) .

(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid

  • Key Difference : Replacement of naphthalene with a 3,4-dimethoxybenzyl group.
  • Impact : Enhanced solubility in polar solvents due to methoxy groups. Reduced hydrophobicity may benefit peptide solubility in aqueous environments.
  • Molecular Weight : Similar (~437 g/mol), but purity reported at 95% .

Fmoc-4-(Boc-amino)-L-phenylalanine

  • Key Difference : Dual protection (Fmoc and Boc) with a phenylalanine backbone.
  • Application : Enables orthogonal protection strategies in SPPS.
  • Molecular Weight : 502.56 g/mol (higher due to Boc group) .

Protecting Group Variants

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid

  • Key Difference : Boc (tert-butyloxycarbonyl) instead of Fmoc protection.
  • Cleavage Conditions : Acid-sensitive (e.g., TFA), contrasting with Fmoc’s base lability.
  • Molecular Weight : 329.4 g/mol (smaller due to Boc group) .
  • Stability : More stable at room temperature compared to Fmoc derivatives .

Substitution Position Isomers

3-(2-Naphthyl)-D-alanine Derivatives

  • Impact : Reduced conformational flexibility compared to the naphthalen-2-ylmethyl-substituted compound.
  • Applications : Used in peptide-based drug design for rigid aromatic interactions .

Physicochemical and Functional Comparison Table

Compound Name Protecting Group Substituent Molecular Weight (g/mol) Solubility Key Application Reference
(R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid Fmoc Naphthalen-2-ylmethyl 437.49 Low (organic) SPPS, hydrophobic peptides
(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid Boc Naphthalen-2-ylmethyl 329.4 Moderate Acid-stable SPPS
(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid Fmoc 3,4-Dimethoxybenzyl ~437 High (polar) Soluble peptide motifs
Fmoc-4-(Boc-amino)-L-phenylalanine Fmoc + Boc 4-Boc-aminophenyl 502.56 Variable Orthogonal protection

Biological Activity

Peptide Synthesis

(R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid plays a crucial role in peptide synthesis as a protective group . The Fmoc (9-fluorenylmethoxycarbonyl) group in this compound allows for selective modification of amino acids without affecting others, which is essential in developing complex peptides for pharmaceutical applications .

Drug Development

The unique structure of this compound contributes to its potential in drug development . Its naphthalen-2-ylmethyl group and amino acid structure make it valuable for designing novel drug candidates, particularly those targeting specific biological pathways . This structural feature may enhance the efficacy of potential drugs while potentially reducing side effects compared to traditional compounds.

Bioconjugation

This compound has applications in bioconjugation processes . It can be used to create bioconjugates, linking drugs to targeting moieties. This property is particularly beneficial in improving the delivery and effectiveness of therapeutic agents, especially in cancer treatment .

Research in Neuroscience

While not explicitly stated for this specific compound, related Fmoc-protected amino acids are employed in studies related to neuropeptides . This suggests that this compound might have potential applications in neuroscience research, possibly aiding in understanding neurotransmitter functions and their implications in neurological disorders.

Material Science Applications

Although not a primary biological activity, it's worth noting that this compound and similar structures can be incorporated into polymer matrices to improve material properties such as strength and thermal stability . This application, while not directly biological, may have implications for biocompatible materials used in medical devices or drug delivery systems.

Limitations and Future Research

It's important to acknowledge that the available search results do not provide specific case studies, data tables, or detailed research findings on the biological activity of this compound. Future research should focus on:

  • Quantitative studies on its effectiveness in peptide synthesis
  • Comparative analyses of its performance in drug development compared to other Fmoc-protected amino acids
  • Specific bioconjugation applications and their outcomes in targeted drug delivery
  • Potential roles in neurotransmitter research and neuropeptide studies

Q & A

Q. Basic Research Focus

  • Column Selection : Use reverse-phase C18 columns with pore sizes >100 Å to accommodate the bulky naphthalenyl group .
  • Mobile Phase : Gradient elution with acetonitrile/water (0.1% TFA) improves resolution. A typical gradient: 40–80% acetonitrile over 20 minutes .
  • Detection : UV detection at 260–280 nm (naphthalene absorption) ensures sensitivity .
  • Post-Purification : Lyophilize fractions and validate purity via NMR (¹H/¹³C) and HRMS .

Data Interpretation : Asymmetric peaks may indicate residual diastereomers; optimize gradient slope or use chiral columns if needed .

What analytical techniques are critical for characterizing the stereochemical integrity of this compound?

Q. Basic Research Focus

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) to resolve (R) and (S) enantiomers. Use isocratic elution with hexane/isopropanol (90:10) .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra to known standards .
  • NMR Analysis : ¹H-NMR coupling constants (e.g., J-values for α-protons) help infer stereochemistry. NOESY can reveal spatial proximity of the naphthalenyl group to the backbone .

Advanced Tip : For racemization studies, track signal splitting in ¹H-NMR under basic conditions (e.g., during Fmoc deprotection) .

How does the naphthalen-2-ylmethyl side chain influence peptide conformational stability in drug screening assays?

Q. Advanced Research Focus

  • Hydrophobic Interactions : The naphthalenyl group enhances binding to hydrophobic pockets in targets like GPCRs or enzyme active sites. Use surface plasmon resonance (SPR) to quantify binding affinity changes .
  • Steric Effects : Bulky side chains may restrict peptide flexibility, favoring β-sheet or turn conformations. Characterize via CD or MD simulations .
  • Aggregation Studies : Monitor self-assembly tendencies using dynamic light scattering (DLS) or Thioflavin T assays, especially in amyloid-related research .

Contradiction Alert : While naphthalenyl groups improve target engagement, they may reduce solubility. Balance with polar residues (e.g., Lys, Asp) in peptide design .

What strategies mitigate racemization during the incorporation of this amino acid into peptides?

Q. Advanced Research Focus

  • Coupling Conditions : Use low-basicity activators (e.g., OxymaPure/DIC) instead of HOBt to minimize base-induced racemization .
  • Temperature Control : Perform couplings at 0–4°C to slow kinetic racemization .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC after each coupling step. Acceptable thresholds: >95% ee for most applications .

Case Study : A 10% increase in racemization was observed at pH >9 during Fmoc deprotection; adjust piperidine concentration to 20% (v/v) .

How can computational modeling predict the impact of this amino acid on peptide-receptor interactions?

Q. Advanced Research Focus

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model naphthalenyl interactions with hydrophobic receptor pockets (e.g., opioid receptors) .
  • MD Simulations : Analyze side-chain dynamics over 100-ns trajectories to identify stable binding poses .
  • Free Energy Calculations : Calculate binding ΔG using MM-PBSA to compare mutant (naphthalenyl-containing) vs. wild-type peptides .

Validation : Cross-validate with SPR or ITC data to refine force field parameters .

What are common synthetic byproducts, and how can they be identified?

Q. Advanced Research Focus

  • Ethyl Propionate Adducts : Trace ethyl propionate (from Mo-catalyzed carbonylation) may persist; detect via GC-MS .
  • Incomplete Deprotection : Residual Fmoc groups appear as +222 Da in HRMS; re-treat with piperidine .
  • Oxidation Byproducts : Naphthalenyl groups may oxidize; use LC-MS (M+16 or M+32 peaks) and add antioxidants (e.g., BHT) during synthesis .

Q. Troubleshooting Table :

ByproductDetection MethodMitigation Strategy
Ethyl propionateGC-MS (m/z 102)Distillation under vacuum
Racemized enantiomerChiral HPLCOptimize coupling pH/temperature
Oxidized derivativeLC-MS (M+16)Add 0.1% BHT to reaction mix

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